molecular formula C17H19NO B3061305 (-)-Nefopam CAS No. 91463-82-0

(-)-Nefopam

Numéro de catalogue: B3061305
Numéro CAS: 91463-82-0
Poids moléculaire: 253.34 g/mol
Clé InChI: RGPDEAGGEXEMMM-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-Nefopam is one of the two enantiomers of Nefopam, a centrally-acting, non-opioid, non-steroidal analgesic agent of the benzoxazocine chemical class that is structurally related to orphenadrine . While the racemic mixture of Nefopam is used clinically for moderate to severe pain management, particularly in a postoperative setting, the specific pharmacological profile and research applications of the isolated (-)-enantiomer are an area of specialized investigation . The mechanism of action of racemic Nefopam is complex and not fully elucidated, but it is understood to function as a triple monoamine reuptake inhibitor, increasing the synaptic levels of serotonin, norepinephrine, and dopamine, which modulates descending inhibitory pain pathways . This mechanism is distinct from opioids and NSAIDs. Furthermore, research indicates it exhibits antihyperalgesic properties through the modulation of glutamatergic transmission, including inhibition of voltage-sensitive sodium and calcium channels, which may contribute to the inhibition of central sensitization and long-term potentiation mediated by NMDA receptors . This dual mechanism suggests significant research value for this compound in neuropathic pain studies . In preclinical models, racemic Nefopam has shown a significant morphine-sparing effect, reducing opioid consumption by an average of 38% in postoperative pain scenarios, making it a compelling candidate for studies on multimodal analgesia aimed at reducing opioid-related adverse effects . It is also used in research exploring the prevention and treatment of postoperative shivering and severe hiccups . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1R)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDEAGGEXEMMM-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@@H](C2=CC=CC=C2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238577
Record name (-)-Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91463-82-0
Record name (-)-Nefopam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091463820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEFOPAM, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6JK42VH5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Structure and Stereochemical Considerations

Structural Features of (-)-Nefopam and its Benzoxazocine Moiety

Nefopam's core structure is a 2,5-benzoxazocine ring system. The molecule is chemically designated as 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine wikipedia.orgnih.govmedkoo.comdrugbank.com. Its molecular formula is C17H19NO, with a molecular weight of approximately 253.34 g/mol nih.govnist.gov. The structure features a phenyl group attached at the 1-position and a methyl group at the 5-position of the tetrahydrobenzoxazocine ring. This arrangement creates a chiral center at the carbon atom bearing the phenyl group (C1) and another at the nitrogen-bearing carbon (C5), making nefopam (B83846) a chiral molecule google.comresearchgate.net. The benzoxazocine moiety itself is a bicyclic system incorporating an oxygen atom and a nitrogen atom within an eight-membered ring, fused to a benzene (B151609) ring. Nefopam is structurally analogous to compounds like orphenadrine (B1219630) and diphenhydramine, which are known for their antihistaminic properties jpalliativecare.comnih.gov.

Absolute Configuration Determination of this compound

The determination of nefopam's absolute configuration has been primarily achieved through X-ray crystallographic analysis of its hydrochloride salt and its monohydrate form researchgate.netrsc.orgrsc.org. These studies have elucidated the three-dimensional arrangement of atoms in the crystalline state. For instance, the (+)-enantiomer of nefopam hydrochloride monohydrate has been assigned the (1S,5S) absolute configuration researchgate.netrsc.orgrsc.org. Consequently, the (-)-enantiomer would possess the (1R,5R) configuration. The crystal structures reveal that the eight-membered benzoxazocine ring adopts a boat-(flattened chair) conformation, with the N-methyl group typically oriented equatorially and the phenyl group in an exo-type position researchgate.netrsc.orgrsc.org.

Stereoisomers and Enantiomeric Purity in Preclinical Research

Nefopam is commercially available and widely used as a racemic mixture (±)-nefopam google.comnih.govhud.ac.ukoup.com. However, preclinical investigations have demonstrated that the pharmacological activities of the individual enantiomers differ significantly. In vitro and in vivo studies have consistently shown that (+)-nefopam exhibits more potent analgesic effects and greater inhibitory properties on the reuptake of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576) compared to this compound google.comnih.govhud.ac.ukoup.comgoogle.com. This differential activity underscores the importance of enantiomeric purity in understanding and potentially optimizing therapeutic outcomes.

Resolution processes, often employing chiral acids like O,O-dibenzoyl-L-tartaric acid, are utilized to isolate the individual enantiomers google.com. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are employed to determine the enantiomeric excess (e.e.) of the isolated compounds, with studies reporting purities of up to 99% e.e. google.com. Historically, the (-)-enantiomer has found no defined therapeutic use and was often discarded as waste material. However, recent research has explored methods for its racemization and recycling, thereby improving the efficiency of chiral resolution processes google.com.

Conformational Analysis and N-Configurational Interconversion

The eight-membered benzoxazocine ring in nefopam is not rigid and can adopt various conformations. X-ray crystallographic studies have identified the boat-(flattened chair) conformation as a significant contributor to the solid-state structure of nefopam hydrochloride researchgate.netrsc.orgrsc.orgcdnsciencepub.com. In some cases, such as in nefopam methiodide crystals, a twist-chair-(flattened chair) conformation has also been observed due to crystal packing effects or the nature of the counterion cdnsciencepub.comacs.org.

In solution, nefopam molecules can undergo conformational equilibria. NMR spectroscopy has revealed that both crystalline epimers of nefopam can interconvert between different N-configurations and eight-membered ring conformations upon dissolution researchgate.net. This interconversion can occur via a prototropic shift coupled with nitrogen inversion, leading to the formation of diastereoisomeric species in solution researchgate.netrsc.orgrsc.org. Energy minimization calculations suggest that a specific boat-(flattened chair) conformation, with an equatorial N-methyl group and an exo-phenyl group, represents the lowest energy structure for nefopam researchgate.netrsc.orgrsc.org.

Structure-Activity Relationships (SAR) in Preclinical Models

The structure-activity relationship (SAR) of nefopam highlights the critical role of stereochemistry in its pharmacological effects. Preclinical studies consistently demonstrate that the analgesic potency and the inhibition of monoamine reuptake are significantly greater for (+)-nefopam than for its (-)-enantiomer google.comnih.govhud.ac.ukoup.comgoogle.com. The general order of potency observed is (+)-Nefopam > (±)-Nefopam > this compound nih.govhud.ac.ukgoogle.com.

Table 1: Comparative Preclinical Activity of Nefopam Enantiomers

Property(+)-NefopamThis compound(±)-Nefopam (Racemic)
Analgesic PotencyHighLowIntermediate
Norepinephrine Reuptake InhibitionHighLowIntermediate
Serotonin Reuptake InhibitionHighLowIntermediate
Dopamine Reuptake InhibitionHighLowIntermediate

Note: Data is based on preclinical findings and comparative studies. The exact magnitudes of activity can vary between specific assays.

While the precise mechanism of nefopam's analgesic action remains complex and not fully elucidated, it is understood to involve the inhibition of central monoamine reuptake, particularly serotonin, norepinephrine, and dopamine jpalliativecare.comhud.ac.ukmims.commedsci.org. The benzoxazocine scaffold is essential for this activity, and the stereochemical configuration at its chiral centers dictates the degree of interaction with its biological targets nih.gov.

List of Compounds Mentioned:

Aspirin

Benzodiazepines

Chlorphenoxamine

Codeine

Dextromoramide

Dextropropoxyphene

Dextrorphan

Diamorphine

Diampromide

Dimenoxadol

Dimepheptanol

Dimethylthiambutene

Dioxaphetyl butyrate (B1204436)

Diphenhydramine

Dipipanone

Doxylamine

Eptazocine

Ethoheptazine

Ethylmethylthiambutene

Ethylmorphine

Etonitazene

Etorphine

Fenazoxine (historical name for Nefopam)

Fentanyl

(+)-Nefopam

this compound

(±)-Nefopam (racemic mixture)

Nefopam N-oxide

Nefopam N-glucuronide

Nefopam hydrochloride

(+)-Nefopam hydrochloride

this compound hydrochloride

(+)-Nefopam hydrochloride monohydrate

(±)-Nefopam hydrochloride monohydrate

Nefopam methiodide

Nefopam methochloride

Nefopam methobromide

Desmethylnefopam

Hydromorphone

Hydrocodone

Ketamine

Morphine

Norepinephrine

Opioids

Orphenadrine

O,O-dibenzoyl-D-tartaric acid

O,O-dibenzoyl-L-tartaric acid

O,O-di-p-toluoyl-D-tartaric acid

Serotonin

Tramadol

Molecular and Cellular Mechanisms of Action

Neurotransmitter Reuptake Inhibition

Nefopam (B83846) functions as a triple reuptake inhibitor (TRI), also known as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This action increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby potentiating their effects on pain signaling pathways nih.govsps.nhs.ukwikipedia.orgpatsnap.compatsnap.comepain.orgmdpi.comjpalliativecare.comwikipedia.org.

Serotonin (B10506) (5-HT) Reuptake Inhibition and its Role in Descending Pain Modulation

Nefopam significantly inhibits the reuptake of serotonin by blocking the serotonin transporter (SERT) nih.govdocking.orgresearchgate.netpnas.org. Studies have reported varying affinity values for SERT, with reported IC50 values ranging from 29 nM to 130 nM, and Ki values around 29 nM docking.orgpnas.orgmaxonapharm.com. This inhibition is crucial for activating descending pain inhibitory pathways, which originate in the brainstem and project to the spinal cord, ultimately reducing the transmission of pain signals nih.govmdpi.comspandidos-publications.comresearchgate.net. Research indicates that serotonergic pathways, particularly involving 5-HT1B and 5-HT2C receptors, play a role in nefopam's antinociceptive effects spandidos-publications.comcapes.gov.brnih.gov.

Noradrenaline (NE) Reuptake Inhibition and its Role in Descending Pain Modulation

Similarly, nefopam potently inhibits the reuptake of norepinephrine (B1679862) by blocking the norepinephrine transporter (NET) nih.govdocking.orgresearchgate.netpnas.org. Reported affinity data shows Ki values around 33 nM and IC50 values around 27 nM docking.orgpnas.orgmaxonapharm.com. The inhibition of NE reuptake contributes to the enhancement of descending noradrenergic inhibitory pathways, which are critical for pain modulation nih.govmdpi.comspandidos-publications.comresearchgate.net. Evidence suggests that adrenergic receptors, specifically α1 and α2 subtypes, may also modulate nefopam's analgesic activity capes.gov.brnih.govgreenleafscientific.com.

Dopamine (B1211576) (DA) Reuptake Inhibition

Nefopam also inhibits the reuptake of dopamine by blocking the dopamine transporter (DAT) nih.govdocking.orgresearchgate.netpnas.org. The reported affinity for DAT is generally lower compared to SERT and NET, with Ki values around 531 nM and IC50 values around 430 nM nih.govepain.orgdocking.orgpnas.orgmaxonapharm.com. While nefopam does increase extracellular dopamine levels in the spinal cord, its specific role in spinal dopaminergic transmission for analgesia is less clear and may not be the primary mechanism at the spinal level nih.govnih.gov.

Modulation of Synaptic Cleft Neurotransmitter Concentrations

By blocking the transporters responsible for clearing monoamines from the synaptic cleft, nefopam effectively increases the extracellular concentrations of serotonin, norepinephrine, and dopamine patsnap.compatsnap.comwikipedia.org. This sustained elevation of neurotransmitters in the synaptic space enhances their binding to postsynaptic receptors, thereby amplifying the inhibitory signals in descending pain pathways and contributing to analgesia patsnap.compatsnap.com.

Monoamine Transporter Interactions and Subcellular Localization

Monoamine transporters, including SERT, NET, and DAT, are primarily located on presynaptic nerve terminals. Their function is to terminate neurotransmitter signaling by reabsorbing released neurotransmitters back into the presynaptic neuron, thus regulating synaptic concentrations and maintaining presynaptic storage nih.govresearchgate.net. Nefopam's interaction with these transporters occurs at these presynaptic sites nih.govresearchgate.net. While predominantly studied in the central nervous system, monoamine transporters are also found in peripheral locations, such as dorsal root ganglia, which are involved in pain processing and descending inhibition researchgate.net. The relative binding affinities indicate that nefopam exhibits a stronger inhibitory effect on norepinephrine and serotonin transporters compared to the dopamine transporter maxonapharm.com.

Glutamatergic Neurotransmission Modulation

Reduction of Endogenous Glutamate (B1630785) Release

Nefopam has been shown to reduce the excessive release of endogenous glutamate, a key excitatory neurotransmitter implicated in neurological and neuropsychiatric disorders nih.govepain.orgunimi.it. This reduction is primarily attributed to its effects on voltage-sensitive ion channels. Specifically, nefopam blocks voltage-sensitive sodium channels (VSSCs) and modulates calcium channels researchgate.netfrontiersin.orgmeddocsonline.orgepain.orgunimi.it. By inhibiting the activity of these channels, nefopam can decrease depolarization-dependent glutamate release from presynaptic terminals researchgate.netunimi.it. This presynaptic action is considered a significant contributor to its antinociceptive and anticonvulsant properties researchgate.netepain.orgunimi.it. Furthermore, nefopam has been observed to inhibit glutamate release in the spinal cord, an effect that can be reversed by blocking group III metabotropic glutamate receptors (mGluRs), which act as presynaptic autoreceptors regulating glutamate release greenleafscientific.com.

Indirect Modulation of Ionotropic Glutamate Receptors

While nefopam does not appear to have direct affinity for the ionotropic glutamate receptors themselves (NMDA, AMPA, and kainate) at concentrations up to 100 µM researchgate.net, it indirectly modulates their function. Nefopam's blockade of voltage-sensitive sodium and calcium channels can lead to a decrease in neuronal excitability triggered by glutamate receptor activation researchgate.netmeddocsonline.org. This indirect modulation includes the inhibition of long-term potentiation (LTP) mediated by NMDA receptors, which is achieved through the inhibition of calcium influx or the blockade of voltage-sensitive sodium channels researchgate.netwikipedia.orgfrontiersin.orgepain.org. This mechanism is similar to that of gabapentinoids and carbamazepine (B1668303) epain.org. The reduction in glutamate release, coupled with the modulation of channel activity, collectively dampens the excitatory postsynaptic potentials generated by ionotropic glutamate receptors, thereby contributing to nefopam's analgesic and neuroprotective effects researchgate.netunimi.it.

Receptor Binding and Receptor Subtype Interactions

Nefopam exhibits a complex receptor binding profile, interacting with various monoamine transporters and certain neurotransmitter receptors, while notably lacking affinity for opioid receptors frontiersin.orgdocking.orgmedsafe.govt.nz.

Nefopam demonstrates significant affinity for several serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). Its affinity profile suggests a role for serotonergic pathways in its analgesic effects nih.govspandidos-publications.comnih.gov.

Receptor SubtypeAffinity (Ki or IC50)UnitSource(s)
5-HT1A64.9µM nih.gov
5-HT1B41.7µM nih.gov
5-HT2A1685nM nih.govepain.orgdocking.org
5-HT2A5.1µM nih.gov
5-HT2B330nM nih.govepain.org
5-HT2B329.5nM docking.org
5-HT2C56nM nih.govepain.orgdocking.org
5-HT2C1.4µM nih.gov
5-HT322.3µM nih.gov
5-HT7Involved in antiallodynia frontiersin.org
SERT29nM nih.govepain.orgdocking.org

Note: Affinity values are presented as reported in the literature, with units of nanomolar (nM) or micromolar (µM). Some sources provide IC50 values, while others provide Ki values.

Nefopam interacts with adrenergic systems, showing affinity for the norepinephrine transporter (NET) and influencing adrenergic receptors.

Receptor SubtypeAffinity (Ki or IC50)UnitSource(s)
α115.0µM nih.gov
α2Stimulates/Modulated meddocsonline.orgspandidos-publications.comnih.gov
NET33nM nih.govepain.orgdocking.org

Note: Nefopam stimulates the α-2 receptor and its antinociceptive effects are modulated by α1 and α2 receptors meddocsonline.orgspandidos-publications.comnih.gov.

The interaction of nefopam with dopaminergic receptors is less pronounced compared to serotonergic and noradrenergic systems, with some studies indicating no direct affinity for D1 or D2 receptor subtypes docking.org. However, its antinociceptive effects have been noted to be modulated by D2 receptors spandidos-publications.comnih.gov.

Receptor SubtypeAffinity (Ki or IC50)UnitSource(s)
D1100µM nih.gov
D1No activity docking.org
D2No activity docking.org
D2Modulated spandidos-publications.comnih.gov
DAT531nM nih.govepain.orgdocking.org

Note: Conflicting data exists regarding direct affinity for D1 and D2 receptors. Source docking.org reports no activity, while source nih.gov lists an affinity for D1, and sources spandidos-publications.comnih.gov indicate modulation of D2 receptors.

Nefopam's non-opioid profile is characterized by its significant affinity for monoamine transporters, particularly the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as notable interactions with certain serotonin receptor subtypes nih.govepain.orgdocking.org. Its primary mechanism is thought to involve the inhibition of reuptake for these three neurotransmitters, classifying it as a triple reuptake inhibitor nih.govresearchgate.netwikipedia.orgepain.org. The drug also exhibits affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors, with the latter showing the highest affinity among these nih.govepain.orgdocking.org. Importantly, nefopam does not bind to opioid receptors, distinguishing it from traditional opioid analgesics frontiersin.orgmedsafe.govt.nz. While it has low affinity for histamine (B1213489) H3 receptors spandidos-publications.comnih.gov and no direct affinity for ionotropic glutamate receptors researchgate.net, its modulation of voltage-gated channels indirectly impacts glutamatergic neurotransmission researchgate.netfrontiersin.orgmeddocsonline.orgunimi.it.

Compound Names:

(-)-Nefopam

Serotonin (5-HT)

Norepinephrine (NE)

Dopamine (DA)

Glutamate

NMDA (N-methyl-D-aspartate)

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole propionate)

Kainate

GABA

Dopaminergic Receptor Subtype Affinities (e.g., D1, D2)

Other Proposed Pharmacological Activities

Table: Nefopam Receptor and Transporter Binding Affinities

Target Receptor/TransporterKi Value (nM)Source Reference
Serotonin Transporter (SERT)29 docking.org
Norepinephrine Transporter (NET)33 docking.org
Dopamine Transporter (DAT)531 docking.org
5-HT2A Receptor1685 docking.org
5-HT2B Receptor329.5 docking.org
5-HT2C Receptor56 docking.org
Dopamine D1 ReceptorNo activity docking.org
Dopamine D2 ReceptorNo activity docking.org
Muscarinic Receptors (M1-M5)No substantial modulation docking.org
Histamine H1 ReceptorNo substantial modulation docking.org

This compound exhibits properties that contribute to smooth muscle relaxation, classifying it as an antispasmodic agent frontiersin.org. This smooth muscle relaxant effect is of particular interest in contexts where smooth muscle spasms play a role in discomfort or pathology, such as detrusor muscle spasms contributing to bladder discomfort frontiersin.org. The primary proposed mechanism underlying nefopam's smooth muscle relaxant action involves the inhibition of calcium influx frontiersin.orgresearchgate.netepain.orgnih.gov. This inhibition is thought to occur through interference with voltage-sensitive calcium channels (VSCCs) researchgate.netepain.orgnih.govnih.gov. By modulating calcium influx, nefopam can reduce the cellular processes that lead to smooth muscle contraction. For instance, the activation of detrusor muscle is known to require extracellular calcium influx through calcium channels, and nefopam's interference with this influx is believed to inhibit detrusor hyperactivity researchgate.net. While nefopam's interaction with potassium channels, particularly ATP-sensitive potassium (KATP) channels, has been implicated in its analgesic effects, enhancing the action of KATP channel openers and being reversed by KATP channel blockers nih.govresearcher.life, this specific interaction is primarily linked to its antiallodynic properties rather than its direct mechanism of smooth muscle relaxation. The core molecular mechanism for its smooth muscle relaxant effect appears to be the modulation of calcium channels and the consequent inhibition of calcium influx.

Mentioned Compounds:

this compound

Serotonin (5-HT)

Norepinephrine (NE)

Dopamine (DA)

Acetylcholine

N-methyl-D-aspartate (NMDA)

Glutamate

Adenosine triphosphate (ATP)

Pinacidil

Glibenclamide

Apamin

Charybdotoxin

Veratridine

3H-batrachotoxinin

Ketamine

Magnesium sulfate (B86663)

Histamine

Muscarinic receptors

Voltage-sensitive calcium channels (VSCCs)

ATP-sensitive potassium (KATP) channels

5-HT2A Receptor

5-HT2B Receptor

5-HT2C Receptor

Dopamine Transporter (DAT)

Serotonin Transporter (SERT)

Norepinephrine Transporter (NET)

Dopamine D1 Receptor

Dopamine D2 Receptor

Histamine H1 Receptor

Muscarinic Receptors (M1-M5)

Preclinical Pharmacological Investigations

In Vitro Studies on Cellular and Molecular Mechanisms

Radioligand binding assays have been instrumental in defining the molecular targets of nefopam (B83846). These studies have shown that nefopam is a potent inhibitor of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) reuptake, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). patsnap.comsps.nhs.uk However, studies focusing on the enantiomers have indicated that (+)-nefopam possesses more potent dopamine, norepinephrine, and serotonin-uptake inhibitory properties than (-)-nefopam. google.com

Notably, nefopam demonstrates a lack of significant affinity for opioid receptors, which aligns with the observation that its analgesic effects are not blocked by naloxone. google.com Furthermore, binding assays have shown that nefopam does not have an affinity for ionotropic glutamate (B1630785) receptor subtypes up to a concentration of 100 microM. greenleafscientific.comresearchgate.net While structurally similar to the uncompetitive NMDA receptor antagonist orphenadrine (B1219630), nefopam failed to displace MK-801 binding to hippocampal membranes, indicating it does not directly interact with this site on the NMDA receptor. researchgate.netnih.gov

Table 1: Receptor Binding Affinity (Ki) of Nefopam This table is interactive. You can sort and filter the data.

Transporter Ki (nM)
Serotonin (SERT) 29
Norepinephrine (NET) 33
Dopamine (DAT) 531

Data from radioligand binding assays in human embryonic kidney cells.

Studies using synaptosomes, isolated nerve terminals, have confirmed nefopam's role as a monoamine reuptake inhibitor. spandidos-publications.comresearchgate.net By blocking the serotonin, norepinephrine, and dopamine transporters, nefopam increases the synaptic concentration of these neurotransmitters, which is believed to enhance descending inhibitory pain pathways. patsnap.comjpalliativecare.com The inhibition of monoamine uptake is considered a primary mechanism for its antinociceptive action. epain.org In vivo microdialysis studies in rats have substantiated these findings, showing that intrathecal administration of nefopam significantly increases the extracellular levels of 5-HT and NE in the spinal cord. greenleafscientific.com The order of potency for uptake inhibition is generally (+)-nefopam > (±)-nefopam > this compound. google.com

This compound has been shown to modulate intracellular calcium (Ca2+) signaling, a key process in neuronal excitability and neurotransmitter release. nih.govsps.nhs.uk In neuronal cultures, nefopam inhibits calcium influx through voltage-sensitive calcium channels. mdpi.comnih.gov Specifically, studies have demonstrated that nefopam can prevent the increase in intracellular calcium concentration induced by the L-type voltage-sensitive calcium channel agonist, BayK8644. researchgate.netnih.gov A 100 µM concentration of nefopam was associated with a 73% reduction in the BayK8644-induced increase in intracellular calcium. researchgate.net This action is thought to contribute to its neuroprotective and anticonvulsant properties by reducing excessive neuronal stimulation. nih.gov The inhibition of calcium influx is also linked to a reduction in the release of the excitatory neurotransmitter glutamate. meddocsonline.org

Table 2: Effect of Nefopam on BayK8644-Induced Calcium Influx and Neuroprotection This table is interactive. You can sort and filter the data.

Nefopam Concentration Neuroprotection Inhibition of Ca2+ Influx
47 µM 50% -
100 µM Full 73%

Data from studies on neuronal cultures stimulated with BayK8644. researchgate.net

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide released from sensory neurons, particularly trigeminal neurons, and is heavily implicated in the pathophysiology of migraine and other pain states. nih.govucl.ac.uk It contributes to neurogenic inflammation and central sensitization. nih.govresearchgate.net While direct studies on this compound's effect on CGRP release are not extensively detailed in the provided search results, its mechanism of action suggests a potential for modulation. The release of CGRP is a calcium-dependent process. nih.gov Given that nefopam inhibits calcium influx in neuronal cultures, it is plausible that it could indirectly modulate CGRP release by limiting the availability of intracellular calcium required for the exocytosis of CGRP-containing vesicles. researchgate.netnih.govnih.gov

Nefopam has demonstrated significant neuroprotective effects in vitro. Studies have specifically investigated its ability to protect against neurotoxicity induced by veratridine, an activator of voltage-sensitive sodium channels that causes massive glutamate release and subsequent excitotoxicity. researchgate.netnih.gov Nefopam was effective at preventing both the early, NMDA receptor-dependent phase and the later, NMDA receptor-independent phase of veratridine-induced neurotoxicity. researchgate.netunimi.it

In comparative studies, nefopam was found to be more potent than the antiepileptic drug carbamazepine (B1668303) in protecting cerebellar neuronal cultures from veratridine-induced neurodegeneration. dbc.wroc.plnih.gov Full neuroprotection was achieved with 50 µM of nefopam, whereas 500 µM of carbamazepine was required for the same effect. nih.gov This neuroprotective action is attributed to its ability to block voltage-sensitive sodium channels and modulate glutamatergic transmission. nih.govresearchgate.net

Table 3: Neuroprotective Potency of Nefopam vs. Carbamazepine Against Veratridine-Induced Toxicity This table is interactive. You can sort and filter the data.

Compound Concentration for 50% Neuroprotection Concentration for Full Neuroprotection
This compound 20 µM 50 µM
Carbamazepine 200 µM 500 µM

Data from studies on cerebellar neuronal cultures exposed to 5 µM veratridine. nih.gov

Calcitonin Gene-Related Peptide (CGRP) Release Modulation in Sensory Neurons

In Vivo Animal Models of Pain and Antinociception

This compound has demonstrated efficacy in a wide range of animal models of pain, confirming its antinociceptive properties. spandidos-publications.com It is effective in models of both acute and persistent pain, including thermal, chemical, and inflammatory pain models. spandidos-publications.comresearchgate.netnih.gov

Key findings from in vivo studies include:

Acetic Acid-Induced Writhing Test (Mouse): Nefopam shows strong antinociceptive properties in this visceral pain model, with an ED50 of 2.56 mg/kg (subcutaneous). researchgate.netnih.gov

Formalin Test (Mouse/Rat): This model assesses both acute (phase 1) and inflammatory (phase 2) pain. Nefopam is effective in both phases. researchgate.netnih.gov In the inflammatory phase in mice, it has an ED50 of 4.32 mg/kg (subcutaneous). researchgate.netnih.gov Studies in rats showed that intrathecal nefopam reduced flinching responses in both phases. greenleafscientific.com

Hot Plate and Tail Flick Tests (Rat): Nefopam produces a dose-dependent analgesic effect in these thermal nociception models. spandidos-publications.comresearchgate.net

Carrageenan-Induced Allodynia (Rat): In this inflammatory pain model, nefopam effectively reduces tactile allodynia. researchgate.netnih.gov

Postoperative Pain Model (Rat): In a model of incisional pain, nefopam reduces thermal hyperalgesia, demonstrating its potential for postoperative pain management. nih.govresearchgate.net

Diabetic Neuropathic Pain (Rat): Pretreatment with nefopam has been shown to significantly inhibit the development of mechanical and cold allodynia in streptozotocin-induced diabetic rats.

These in vivo findings support the mechanisms identified in vitro, where the combination of monoamine reuptake inhibition and modulation of glutamatergic and calcium channel activity leads to effective antinociception across different pain modalities. spandidos-publications.com

Table 4: Efficacy of Nefopam in Rodent Pain Models (ED50 Values) This table is interactive. You can sort and filter the data.

Pain Model Species Route ED50 (mg/kg)
Acetic Acid Writhing Mouse s.c. 2.56
Formalin Test (Phase 2) Mouse s.c. 4.32

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. s.c. = subcutaneous. researchgate.netnih.gov

Nociceptive Pain Models

Nociceptive pain models are crucial for evaluating the analgesic potential of compounds. These models involve the application of noxious thermal, chemical, or mechanical stimuli to elicit a pain response.

The hot plate and tail flick tests are standard methods for assessing central antinociceptive activity. In these tests, the latency of an animal's response to a thermal stimulus is measured. An increase in response latency is indicative of an analgesic effect.

Studies have shown that nefopam, as a racemic mixture, demonstrates dose-dependent antinociceptive effects in both the hot plate and tail flick tests in rodents. researchgate.netspandidos-publications.com For instance, intraperitoneal administration of racemic nefopam has been found to produce powerful analgesic effects in the hot-plate test in mice. nih.gov In the tail-flick test, it produced a weak but significant elevation of the response latencies. nih.gov This effect in the tail-flick test was abolished in spinalized animals, suggesting that nefopam mediates this response through the activation of descending pain-modulating pathways. nih.gov

The mechanism underlying nefopam's thermal antinociception is thought to involve the inhibition of monoamine (serotonin, norepinephrine, and dopamine) reuptake in the central nervous system. researchgate.netmeddocsonline.org This action is believed to enhance descending inhibitory pain pathways. spandidos-publications.com

Table 1: Effects of Nefopam in Thermal Nociception Models

Test Species Compound Key Findings Citation(s)
Hot Plate TestMice(+/-)-NefopamPowerful analgesic effects observed. nih.gov
Hot Plate TestMice(+)-NefopamMore potent than this compound. nih.gov
Hot Plate TestMiceThis compoundLess potent than (+)-nefopam. nih.gov
Tail Flick TestRats/Mice(+/-)-NefopamWeak but significant increase in response latency. spandidos-publications.comnih.gov
Tail Flick TestSpinalized Mice(+/-)-NefopamAnalgesic effect abolished, suggesting supraspinal action. nih.gov

Chemical nociception models, such as the acetic acid-induced writhing test and the formalin test, are used to evaluate peripherally and centrally acting analgesics.

In the acetic acid writhing test, the injection of acetic acid into the peritoneal cavity of mice induces characteristic stretching and writhing behaviors. Nefopam has been shown to significantly reduce the number of writhes, indicating an analgesic effect. nih.gov This test is sensitive to analgesics that act via both central and peripheral mechanisms.

The formalin test involves the injection of a dilute formalin solution into the paw of an animal, which produces a biphasic pain response. The early phase (Phase 1) is due to direct chemical stimulation of nociceptors, while the late phase (Phase 2) is associated with an inflammatory response and central sensitization. Racemic nefopam has demonstrated powerful analgesic effects in the formalin test in mice. nih.gov Intrathecal administration of nefopam has been shown to produce a dose-dependent antinociceptive effect in both phases of the formalin test in rats. epain.org

Regarding the enantiomers, (+)-nefopam was found to be more potent than this compound in the formalin test after both systemic and central administration in mice. nih.gov

Table 2: Effects of Nefopam in Chemical Nociception Models

Test Species Compound Key Findings Citation(s)
Acetic Acid Writhing TestMice(+/-)-NefopamSignificantly reduced writhing behavior. nih.gov
Formalin Test (Systemic)Mice(+/-)-NefopamPowerful analgesic effects. nih.gov
Formalin Test (Systemic)Mice(+)-NefopamMore potent than this compound. nih.gov
Formalin Test (Systemic)MiceThis compoundLess potent than (+)-nefopam. nih.gov
Formalin Test (Intrathecal)RatsNefopamDose-dependent antinociception in both phases. epain.org

Inflammatory pain is a key component of many clinical pain states. Preclinical models of inflammatory pain, such as those induced by carrageenan or complete Freund's adjuvant (CFA), are used to study the anti-inflammatory and analgesic properties of compounds.

While specific studies focusing solely on this compound in inflammatory pain models are limited, research on racemic nefopam suggests its efficacy. For instance, nefopam has been shown to reduce thermal hyperalgesia in a postoperative pain model in rats, which has an inflammatory component. researchgate.net The mechanisms underlying nefopam's effects in inflammatory pain are linked to its inhibition of monoamine reuptake and its modulation of the glutamatergic system. meddocsonline.org By inhibiting the reuptake of serotonin and norepinephrine, nefopam can enhance descending inhibitory pathways that are crucial for controlling inflammatory pain.

Chemical Nociception (Acetic Acid Writhing and Formalin Tests)

Neuropathic Pain Models and Antihyperalgesic/Antiallodynic Effects

Neuropathic pain arises from damage or dysfunction of the nervous system and is characterized by symptoms such as hyperalgesia (an exaggerated response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus).

Spinal nerve ligation (SNL) models are widely used to mimic neuropathic pain in humans. These models involve the tight ligation of a spinal nerve, leading to the development of persistent mechanical allodynia and thermal hyperalgesia. While direct studies on this compound are not extensively detailed, research on racemic nefopam has shown its potential in alleviating neuropathic pain symptoms in these models. The antihyperalgesic and antiallodynic effects of nefopam in these models are thought to be mediated by its action on descending monoaminergic pathways and its ability to modulate glutamatergic transmission. meddocsonline.org

The chronic constriction injury (CCI) model is another common method for inducing neuropathic pain. It involves loosely ligating the sciatic nerve, which results in long-lasting pain behaviors. Studies have demonstrated that nefopam can reduce pain behaviors in the CCI model. researchgate.net For example, daily administration of nefopam has been shown to produce analgesic effects in this model. researchgate.net The mechanisms contributing to these effects likely involve the same pathways implicated in other pain models, namely the inhibition of monoamine reuptake and modulation of the glutamatergic system. meddocsonline.org

Chemotherapy-Induced Neuropathy Models (e.g., Vincristine-Induced)

Central Nervous System Modulation in Animal Models

The pain-relieving effects of this compound are thought to be mediated by the modulation of descending pain modulatory pathways. asianspinejournal.org These pathways originate in the brainstem and project to the spinal cord, where they can suppress pain signals. nih.gov Key neurotransmitters in these pathways include serotonin (5-HT) and norepinephrine. asianspinejournal.orgspandidos-publications.com Research indicates that this compound may enhance the activity of these descending pathways, thereby reducing pain perception. nih.govnih.gov Blockade of spinal 5-HT7 receptors has been shown to reduce the antiallodynic effect of intrathecal nefopam in neuropathic pain models. nih.gov

Immunohistochemistry is a technique used to visualize specific proteins in tissues. In neuropathic pain research, it is often used to examine the activation of glial cells in the spinal cord, which are key to the development and persistence of pain. nih.gov

In a rat model of neuropathic pain, there was an increased expression of CD11b, a marker for activated microglia, and Glial Fibrillary Acidic Protein (GFAP), a marker for activated astrocytes, in the spinal cord. nih.govnih.gov This indicates neuroinflammation in the spinal cord. Treatment with this compound significantly reduced the increased expression of both CD11b and GFAP. nih.govnih.gov This suggests that this compound can modulate the neuroinflammatory response in the spinal cord by inhibiting the activation of both microglia and astrocytes. nih.govnih.gov

Western blot analysis is used to measure the quantity of specific proteins. In pain mechanism studies, this technique is frequently used to investigate changes in key signaling molecules and transcription factors. nih.govnih.gov

Extracellular signal-regulated kinases 1 and 2 (ERK 1/2) and cAMP response element-binding protein (CREB) are transcription factors involved in the central sensitization processes that contribute to neuropathic pain. nih.gov In a rat model of neuropathic pain, there was an upregulation of phosphorylated ERK (p-ERK) and phosphorylated CREB (p-CREB) in the spinal cord. nih.govnih.gov This increased phosphorylation signifies the activation of these signaling pathways. Administration of this compound was found to decrease the phosphorylation of both ERK and CREB. nih.govnih.gov

Table 2: Effect of this compound on Spinal Cord Protein Expression in a Rat Neuropathic Pain Model

Protein Marker Neuropathic Pain Group (Control) This compound-Treated Group Analytical Method Finding
CD11b Increased Expression Decreased Expression Immunohistochemistry Inhibition of microglial activation nih.govnih.gov
GFAP Increased Expression Decreased Expression Immunohistochemistry Inhibition of astrocytic activation nih.govnih.gov
p-ERK 1/2 Increased Phosphorylation Decreased Phosphorylation Western Blot Modulation of intracellular signaling nih.govnih.gov

| p-CREB | Increased Phosphorylation | Decreased Phosphorylation | Western Blot | Modulation of gene expression nih.govnih.gov |

The activation of glial cells, including microglia and astrocytes, in the spinal cord is a characteristic of neuropathic pain. nih.govepain.org These activated cells release pro-inflammatory mediators that contribute to neuronal hyperexcitability and the maintenance of the pain state. nih.gov

Immunohistochemical analysis in a rat model of neuropathic pain indicates that this compound can inhibit the activation of both microglia and astrocytes. nih.govnih.gov By reducing the expression of CD11b and GFAP, this compound appears to suppress the neuroinflammatory response at the spinal level. nih.govnih.gov This glial modulatory effect is a key component of its mechanism of action in alleviating neuropathic pain. nih.govnih.gov

c-Fos Expression Studies in Dorsal Horn Neurons

This compound has been shown to modulate the expression of c-Fos protein, a marker of neuronal activation, in the dorsal horn of the spinal cord in animal models of pain. researchgate.netbioline.org.brmdpi.com Studies in rats have demonstrated that this compound can reduce the expression of c-Fos in this region, which is a key area for the transmission of nociceptive signals. researchgate.netbioline.org.brmdpi.com This reduction in c-Fos expression suggests that this compound can decrease the activity of spinal neurons involved in pain processing. researchgate.netbioline.org.brmdpi.com The mechanism behind this is thought to be related to its indirect modulation of N-methyl-D-aspartate (NMDA) receptors. researchgate.netbioline.org.br By influencing these receptors, this compound can suppress the hyperexcitability of neurons that leads to central sensitization and chronic pain states. researchgate.net

Neurokinin-1 (NK1) Receptor Modulation in Spinal Cord

Preclinical research indicates that this compound can modulate the neurokinin-1 (NK1) receptor system in the spinal cord, which plays a significant role in pain transmission. mdpi.comnih.gov In a mouse model of vincristine-induced neuropathic pain, administration of this compound resulted in a dose-dependent decrease in the concentration of NK1 receptors in the spinal cord. mdpi.comnih.gov Substance P (SP), the primary ligand for the NK1 receptor, is a key excitatory neurotransmitter released by primary afferent C-fibers and is involved in the development and maintenance of neuropathic pain. nih.gov By reducing NK1 receptor levels, this compound is thought to inhibit SP-NK1 receptor signaling, thereby producing an antinociceptive effect. mdpi.com This was further evidenced by the abolishment of increased NK1 receptor immunoreactivity in the spinal cord of neuropathic mice following this compound treatment. nih.gov

In Vivo Microdialysis Analysis of Neurotransmitter Levels

In vivo microdialysis studies in rats have provided insights into the effects of this compound on neurotransmitter levels in the spinal cord. greenleafscientific.comx-mol.com These studies have shown that intrathecal administration of this compound can increase the extracellular levels of serotonin (5-HT) and norepinephrine (NE) in the spinal cord. greenleafscientific.comx-mol.com These monoamines are crucial components of the descending pain modulatory pathways. greenleafscientific.com Furthermore, this compound has been found to inhibit the release of glutamate, a primary excitatory neurotransmitter, during the formalin test, a model of inflammatory pain. greenleafscientific.comx-mol.com The analgesic effects of this compound were attenuated by blocking serotonergic and adrenergic receptors, as well as by inhibiting group III metabotropic glutamate receptors (mGluRs), which act as presynaptic autoreceptors to inhibit glutamate release. greenleafscientific.com These findings suggest that the analgesic action of this compound is mediated, at least in part, by its ability to enhance descending inhibitory pathways and reduce excitatory neurotransmission in the spinal cord. greenleafscientific.com

Combinatorial Preclinical Studies with Other Analgesic Agents

Assessment of Synergistic Interactions with Non-Opioid Analgesics

Preclinical studies have consistently demonstrated that this compound exhibits enhanced analgesic effects when combined with non-opioid analgesics like non-steroidal anti-inflammatory drugs (NSAIDs) and paracetamol (acetaminophen). nih.govresearchgate.netaccurateclinic.com In rodent models of acute and inflammatory pain, combinations of this compound with NSAIDs such as aspirin, ketoprofen (B1673614), or nimesulide (B1678887) resulted in enhanced analgesic effects for the associated compound in all tested instances. nih.govresearchgate.netaccurateclinic.com Similarly, combinations with paracetamol have shown synergistic or additive interactions in various pain models. nih.gov For instance, in rats with carrageenan-induced tactile allodynia and in the inflammatory phase of the mouse formalin test, co-administration of this compound with ketoprofen or paracetamol produced synergistic effects. nih.gov These findings suggest that combining this compound with non-opioid analgesics can lead to more potent pain relief, potentially allowing for dose reductions of the individual drugs. nih.gov

Investigation of Opioid-Sparing Effects in Animal Models

A significant body of preclinical evidence supports the opioid-sparing effect of this compound. In numerous rodent models of pain, the co-administration of this compound with opioids like morphine has been shown to enhance the analgesic potency of the opioid, indicating a synergistic interaction. nih.govresearchgate.netaccurateclinic.comnih.gov For example, in six out of seven preclinical studies, combinations of this compound and opioids revealed a synergistic interaction or enhanced morphine analgesia. nih.govresearchgate.netaccurateclinic.com One study in rats demonstrated that combining a non-analgesic dose of this compound with a non-analgesic dose of morphine completely inhibited thermal hyperalgesia induced by carrageenan or incision. nih.gov This potentiation of morphine's antinociceptive effects suggests that this compound can significantly reduce the amount of opioid required to achieve a given level of pain relief. mdpi.comnih.gov The morphine-sparing effect of this compound is estimated to be between 30-50%. mdpi.com

Investigations into Thermoregulatory Effects

This compound has been shown to have distinct effects on thermoregulation, particularly on the shivering threshold. nih.govresearchgate.net Studies in human volunteers have demonstrated that this compound selectively reduces the shivering threshold in a concentration-dependent manner without significantly affecting the thresholds for sweating or vasoconstriction. nih.govresearchgate.net This is a unique characteristic, as most centrally acting drugs that affect thermoregulation, such as anesthetics and opioids, tend to synchronously reduce both vasoconstriction and shivering thresholds. nih.govresearchgate.net The mechanism for this selective effect is not fully established but is thought to be related to its potent inhibition of serotonin, norepinephrine, and dopamine reuptake, as monoamines are involved in thermoregulatory pathways. nih.gov This property makes this compound a subject of interest for preventing and treating postoperative shivering. nih.gove-aaps.org

Modulation of Shivering Thresholds in Preclinical Models

Preclinical research indicates that this compound possesses significant thermoregulatory properties, particularly affecting the body's response to cold. Studies in animal models have demonstrated its capacity to lower core body temperature. For instance, in a study involving rabbits, this compound administration resulted in a notable decrease in rectal body temperature, highlighting its hypothermic effects. rjptonline.org The onset of this temperature reduction was observed to be significant within the first hour of administration. rjptonline.org

A defining characteristic of this compound's thermoregulatory action, which sets it apart from many other centrally acting agents, is its selective impact on the shivering threshold. nih.govresearchgate.net While many drugs that inhibit shivering also concurrently reduce the threshold for vasoconstriction, this compound appears to uncouple these two thermoregulatory defenses. nih.govoup.com Pharmacological evaluations have shown that it substantially lowers the core temperature at which shivering is initiated, without a discernible effect on the vasoconstriction or sweating thresholds. nih.govresearchgate.net This selective inhibition of shivering is a novel pattern for a centrally acting drug and suggests a specific modulation of the neural pathways controlling shivering, a last-resort defense mechanism against hypothermia. nih.govangelfire.com This effect is particularly noteworthy as it implies that this compound can prevent shivering without causing the associated heat loss and hypotension that can accompany simultaneous vasodilation. researchgate.net

Table 1: Effect of this compound on Rectal Temperature in Rabbits This table summarizes the observed changes in rectal body temperature in rabbits following the administration of this compound in a preclinical setting.

Animal ModelParameter MeasuredObservationTimeframe of Significant EffectSource
RabbitRectal Body TemperatureSignificant Decrease40 minutes post-administration rjptonline.org

Associated Monoamine Mechanisms in Thermoregulation

The thermoregulatory effects of this compound are intrinsically linked to its primary mechanism of action: the inhibition of monoamine reuptake. nih.govepain.org In vitro and in vivo preclinical studies have established that this compound is a potent inhibitor of the synaptosomal uptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). nih.govtaylorandfrancis.com This action increases the concentration of these neurotransmitters in the synaptic cleft within the central nervous system, thereby modulating descending pain and thermoregulatory pathways. nih.govnih.gov

Monoamines are critically involved in the complex network that governs body temperature. nih.gov The balance between serotonergic and noradrenergic inputs is understood to be responsible for adaptive modifications to cold-defense responses like shivering. nih.gov By increasing the availability of these monoamines, this compound is thought to promote hypothermia. nih.gov Preclinical investigations at the spinal level have substantiated the role of these monoaminergic systems in this compound's effects. In rat models using the formalin test, intrathecal administration of this compound produced a significant antinociceptive effect. epain.org Further studies revealed that the depletion of spinal norepinephrine with 6-hydroxydopamine (6-OHDA) significantly attenuated the antinociceptive effect of this compound, particularly in the initial phase of the test. epain.org This provides direct preclinical evidence for the crucial involvement of the spinal noradrenergic system in mediating the compound's actions. epain.org However, the lack of attenuation in the second phase of the test suggests that other monoamine systems, such as the serotonergic system, are also significantly involved. epain.org These findings underscore that this compound's influence on thermoregulation is a centrally mediated process, driven by its modulation of multiple neurotransmitter systems that govern the body's response to thermal challenges. nih.govepain.org

Table 2: Preclinical Evidence for Monoamine Mechanisms of this compound This table outlines key findings from preclinical animal studies that elucidate the role of monoamine neurotransmitters in the pharmacological effects of this compound.

Animal ModelStudy FocusKey FindingImplication for MechanismSource
RatFormalin Test (Intrathecal Administration)This compound administration reduced flinching responses in both phases of the test.Demonstrates central antinociceptive action. epain.org
RatFormalin Test with Noradrenaline Depletion (6-OHDA)Depletion of spinal noradrenaline significantly reduced this compound's effect in phase 1.Confirms the involvement of the spinal noradrenergic system in the compound's action. epain.org
MouseVincristine-Induced NeuropathyThis compound produced a dose-dependent attenuation of mechanical allodynia.Shows efficacy in a neuropathic pain model, an effect linked to monoamine modulation. nih.gov
General (in vitro/in vivo)Synaptosomal UptakePotent inhibitor of serotonin, norepinephrine, and dopamine reuptake.Establishes the primary molecular mechanism of action. nih.gov

Preclinical Pharmacokinetics and Metabolism

Metabolic Pathways and Metabolite Identification

Nefopam (B83846) is extensively metabolized in the liver through various enzymatic pathways, primarily involving N-demethylation, hydroxylation, oxidation, glucuronidation, and sulfation. Studies in rats have identified a complex array of metabolites.

Major Metabolic Pathways and Identified Metabolites:

N-Demethylation: A significant pathway involves the removal of a methyl group, yielding N-desmethylnefopam (also referred to as M21 in some studies) researchgate.netresearchgate.netresearchgate.netresearchgate.netwikipedia.org. This metabolite can undergo further modifications such as hydroxylation or sulfation.

Hydroxylation/Oxidation: Multiple hydroxylation and oxidation reactions occur, producing metabolites like M11, M22a, M22b, M16, and M20 researchgate.netresearchgate.nettandfonline.comnih.gov.

N-Oxidation: Nefopam can also be converted to Nefopam N-oxide researchgate.netresearchgate.netresearchgate.netresearchgate.netwikipedia.orgmims.com.

Conjugation: Hydroxylated and N-demethylated metabolites are frequently conjugated with glucuronic acid (e.g., M6a-c, M7a-c, M8a/b, M3a-d, M2a-d) or sulfate (B86663), increasing their water solubility for excretion researchgate.netresearchgate.nettandfonline.comnih.gov.

Other Metabolites: In rat studies, M63, M2 A-D, and M51 have been identified as major metabolites in urine researchgate.netendchan.net. A notable metabolite identified in feces is M55 , which appears to be a major fecal metabolite researchgate.netendchan.net.

The primary enzymes responsible for nefopam metabolism are reported to include Cytochrome P450 1A2 (CYP1A2) and Cytochrome P450 2D6 (CYP2D6) researchgate.netresearchgate.net.

Table 1: Identified Nefopam Metabolites in Preclinical Studies

Metabolite Name/DesignationPrimary Metabolic Pathway(s)Reported in (Species)
N-desmethylnefopam (M21)N-demethylation, Hydroxylation, SulfationRat, Human
Nefopam N-oxideN-oxidationRat, Human
M11, M22a, M22b, M16, M20Hydroxylation/OxidationRat
M6a-c, M7a-c, M8a/b, M3a-dGlucuronidation (of hydroxylated metabolites)Rat
M2a-dGlucuronidation (of hydroxylated metabolites)Rat
M9, M14, M23Hydroxylation, Sulfation (of N-desmethylnefopam)Rat
M55Unknown (Major in feces)Rat
M63(Major in urine)Rat
M2 A-D(Major in urine)Rat
M51(Major in urine)Rat

Excretion Routes and Mass Balance Studies in Animal Models

Mass balance studies, primarily conducted in rats, indicate that nefopam and its metabolites are efficiently eliminated from the body. Following oral administration of radiolabeled nefopam in rats, mass balance was achieved within 7 days, with a majority of the administered radioactivity recovered researchgate.nettandfonline.comnih.gov.

Urinary Excretion: A significant portion of the dose is excreted in the urine. In rats, approximately 79.3% of the administered radioactivity was recovered in urine within 24 hours researchgate.netresearchgate.netnih.govendchan.net. In humans, around 87% of an intravenous dose is excreted in urine mims.com.

Fecal Excretion: A smaller fraction is eliminated via feces. In rats, approximately 13.4% of the dose was recovered in feces researchgate.netresearchgate.netnih.govendchan.net. In humans, this is reported to be about 8% mims.com.

Unchanged Drug: Excretion of unchanged nefopam is minimal, with less than 5% of the administered dose found in urine in both preclinical and clinical settings researchgate.netresearchgate.netwikipedia.org.

Radioactivity was observed to distribute rapidly to various tissues, including the urinary bladder, stomach, liver, kidney medulla, small intestine, uveal tract, and kidney cortex, without significant accumulation or persistence. A reversible association with melanin-containing tissues was also noted researchgate.nettandfonline.comnih.gov.

Table 2: Excretion Profile of Nefopam in Preclinical (Rat) and Clinical Studies

Excretion RoutePercentage of Dose Recovered (Rat)Percentage of Dose Recovered (Human)
Urine~79.3%~87%
Feces~13.4%~8%
Unchanged Drug<5% (in urine)<5% (in urine)

Enantiomeric Pharmacokinetics and Metabolic Differences in Preclinical Settings

Nefopam is administered as a racemic mixture. While in vitro and some in vivo studies suggest that the (+) enantiomer may be more potent in terms of analgesic activity and neurotransmitter reuptake inhibition compared to the (-) enantiomer researchgate.netnih.govepain.orggoogle.com, the pharmacokinetic and metabolic differences between the enantiomers in preclinical settings have been less definitively characterized.

One study in human volunteers found no significant differences in AUC(0-∞), Cmax, or half-life between the nefopam enantiomers following intravenous administration researchgate.netnih.gov. However, other research has indicated that the route of administration can influence the pharmacokinetic behavior of nefopam and its enantiomers, including N-desmethylnefopam researchgate.netmedicinearticle.com. N-desmethylnefopam itself has been shown to be equipotent to nefopam in preclinical models of analgesia researchgate.net. Further investigation into specific enantiomeric metabolic pathways in vivo in preclinical models is ongoing.

Degradation Product Analysis and Stability Profiling in Pharmaceutical Formulations (Preclinical Relevance)

The stability of nefopam and its degradation products is a critical aspect for preclinical research, ensuring the integrity of the compound used in studies. Nefopam has been subjected to stress conditions to evaluate its stability and identify potential degradation products.

Studies indicate that nefopam exhibits stability under various conditions, including storage in specific pharmaceutical formulations and solutions researchgate.netdntb.gov.uanih.gov. However, degradation can occur under stressed conditions such as strong acidic, basic, or oxidative environments uj.edu.plwisdomlib.org.

Key Degradation Observations:

Degradation Pathways: Nefopam can undergo nucleophilic attack by hydroxyl ions, leading to the formation of various products. Acidic hydrolysis can yield three degradation products, while alkaline hydrolysis can produce five uj.edu.pl. Spontaneous degradation has been reported to lead to a diol nih.gov.

Identified Degradation Products: Identified degradation products include 2-[(2-benzyl-benzyl)(methyl)amino]ethanol, 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol (B145695), and diphenylmethanone uj.edu.pl.

Stability in Solutions: Nefopam solutions, when diluted in NaCl 0.9% and stored in polypropylene (B1209903) syringes, have shown good physicochemical stability, retaining over 90% of their initial concentration after 48 hours at room temperature researchgate.netnih.gov. These findings are relevant for the preparation and handling of nefopam for preclinical experimental use.

The development of stability-indicating analytical methods, such as RP-HPLC, is crucial for quantifying nefopam and its impurities, ensuring the quality and reliability of preclinical studies wisdomlib.org.

Compound List

(-)-Nefopam

N-desmethylnefopam

Nefopam N-oxide

M55

M11

M22a

M22b

M16

M20

M6a

M6b

M6c

M7a

M7b

M7c

M8a

M8b

M3a

M3b

M3c

M3d

M21

M9

M14

M23

M2a

M2b

M2c

M2d

M63

M2 A-D

M51

(+)-Nefopam

this compound

(±)-Nefopam

2-[(2-benzyl-benzyl)(methyl)amino]ethanol

2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol

Diphenylmethanone

Future Directions and Research Gaps

Elucidation of Comprehensive Receptor Interaction Profiles and Off-Target Effects

Despite its established analgesic properties, the complete spectrum of receptor interactions for (-)-Nefopam is not fully characterized. Future research should focus on comprehensively mapping its binding affinities across a wide range of neurotransmitter receptors, ion channels, and transporters. This includes a detailed investigation into potential off-target effects that might contribute to its known sympathomimetic and anticholinergic properties. Understanding these interactions is crucial for predicting potential drug-drug interactions and for identifying new therapeutic targets or side effects. Studies have indicated that Nefopam (B83846) inhibits serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake, and modulates voltage-sensitive calcium and sodium channels researchgate.netclinicaltrials.eujapsonline.com. Further research is needed to precisely quantify these interactions and explore its effects on other receptor systems, such as adrenergic receptors nih.gov.

Investigation of Novel Molecular Targets and Signaling Pathways

While the inhibition of monoamine reuptake and modulation of NMDA receptors are recognized mechanisms of Nefopam's action clinicaltrials.eunih.govresearchgate.net, emerging research suggests additional molecular targets and signaling pathways might be involved. For instance, studies have shown Nefopam targeting the Wnt/β-catenin signaling pathway, leading to decreased β-catenin levels and cellular proliferation in preclinical models of fibroproliferative disorders nih.govfrontiersin.orgresearchgate.net. Further exploration into how Nefopam influences these pathways, including downstream signaling cascades and their role in pain modulation and other physiological effects, is warranted. Investigating its interaction with TRPM8 channels in the context of neuropathic pain presents another area for future study .

Development and Validation of Advanced Preclinical Pain Models for Specific Nociceptive Phenotypes

Current preclinical models have provided valuable insights into Nefopam's analgesic effects, particularly in models of neuropathic pain mdpi.comresearchgate.netresearchgate.net. However, there is a need for more sophisticated preclinical models that accurately replicate specific nociceptive phenotypes observed in human chronic pain conditions. This includes developing and validating models for different types of neuropathic pain (e.g., chemotherapy-induced, diabetic, inflammatory) and for complex pain syndromes. Such models would allow for a more precise evaluation of Nefopam's efficacy and mechanisms in distinct pain states, potentially leading to more targeted therapeutic strategies. For example, while Nefopam has shown efficacy in vincristine (B1662923) neuropathy models, further research is needed to understand its effects across a broader range of chemotherapy-induced neuropathies mdpi.comresearchgate.net.

Comparative Pharmacological Profiling with Emerging Non-Opioid Analgesics

The landscape of pain management is continually evolving with the development of novel non-opioid analgesics. A critical area for future research is the systematic comparative pharmacological profiling of this compound against these emerging agents. Such studies would elucidate its relative efficacy, potency, and unique mechanisms of action in head-to-head comparisons. This would help define its specific niche in the therapeutic armamentarium for pain management, especially in the context of opioid-sparing strategies and the growing demand for non-addictive pain relief options. For example, comparisons with gabapentinoids and other novel analgesic classes are needed researchgate.net.

Refined Stereoselective Pharmacological Studies and Enantiomeric Optimization

Nefopam is administered as a racemic mixture, but studies suggest that the (+) enantiomer may be substantially more potent than the (-) enantiomer researchgate.netnih.gov. However, in vivo pharmacokinetic studies have shown no significant differences in AUC, Cmax, or half-life between enantiomers following intravenous administration researchgate.netnih.gov. Future research should aim to conduct more in-depth stereoselective pharmacological studies to definitively establish the differential contributions of each enantiomer to Nefopam's analgesic and other effects. This could involve developing enantiomerically pure formulations and conducting clinical trials to assess if enantiomeric optimization offers improved therapeutic outcomes or reduced side effects. While early studies suggested a lack of compelling rationale for administering individual enantiomers researchgate.net, further investigation into their distinct pharmacological profiles is warranted.

Mechanistic Basis of Combinatorial Analgesia in Complex Pain Syndromes

Nefopam has demonstrated synergistic effects when combined with other analgesics, such as paracetamol and morphine, in various pain models researchgate.netresearchgate.netmeddocsonline.orgnih.gov. Understanding the precise mechanistic basis of this combinatorial analgesia, particularly in the context of complex pain syndromes (e.g., mixed nociceptive and neuropathic pain), is a significant research gap. Future studies should aim to elucidate how Nefopam's multimodal action (e.g., monoamine reuptake inhibition, NMDA receptor modulation) interacts with the mechanisms of other analgesics to produce synergistic or additive effects. This knowledge is vital for optimizing combination therapies for challenging pain conditions and for developing evidence-based treatment algorithms.

Q & A

Q. What are the primary pharmacological mechanisms underlying (-)-Nefopam’s analgesic effects?

this compound acts as a non-opioid analgesic with multimodal mechanisms:

  • Monoamine reuptake inhibition : Blocks serotonin, norepinephrine, and dopamine transporters, reducing central sensitization and nociceptive responses .
  • NMDA receptor modulation : Indirectly inhibits NMDA receptor activity, though it does not directly bind to the phencyclidine site (as shown by its inability to displace MK-801 in hippocampal membranes) .
  • TRPV1 antagonism : May contribute to pain modulation, though this mechanism’s clinical relevance requires further validation .

Q. What experimental models are commonly used to evaluate this compound’s efficacy in preclinical and clinical studies?

  • Preclinical :
  • In vitro: Cerebellar neuron cultures to assess glutamate release modulation .
  • In vivo: Rodent models of inflammatory or neuropathic pain .
    • Clinical :
  • Postoperative pain studies (e.g., anorectal, laparoscopic, or gynecological surgeries) measuring opioid consumption and pain scores (e.g., Numerical Rating Pain Scale, NRPS) .
  • Randomized controlled trials (RCTs) comparing nefopam to placebo or opioids under standardized anesthesia protocols (e.g., spinal anesthesia, TIVA) .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding this compound’s efficacy across different pain models?

Contradictions arise from variations in study design and endpoints:

  • Example 1 : In postoperative settings, this compound reduced opioid consumption by 60% in hemorrhoidectomy patients under spinal anesthesia/TIVA but showed no significant effect in other surgeries (e.g., fistulotomy) .
  • Example 2 : this compound failed to alleviate experimental dyspnoea in healthy humans despite its TRPV1-blocking properties, suggesting context-dependent efficacy . Methodological solutions :
  • Stratify analyses by surgical complexity, anesthesia type, and pain intensity thresholds .
  • Use multidimensional pain assessment tools (e.g., sensory/affective components) to capture mechanism-specific effects .

Q. What methodological considerations are critical when designing clinical trials to assess this compound’s opioid-sparing effects?

Key elements include:

  • Patient selection : Exclude chronic opioid users and standardize ASA physical status (I-III) to minimize confounding .
  • Control groups : Compare against placebo or active comparators (e.g., ketamine) with matched anesthetic protocols .
  • Outcome metrics :
MetricExample from Evidence
Opioid consumption24-hour morphine equivalents (mean difference: −3.4 mg)
Pain scoresNRPS at 12–18 hours post-surgery (P = 0.009)
Adverse eventsNo significant difference vs. placebo
  • Blinding : Double-blinded RCTs to reduce bias, particularly in subjective pain reporting .

Q. How does this compound interact with neuromuscular blocking agents, and what implications does this have for experimental design?

  • Key finding : Pretreatment with this compound (20 mg) does not alter the onset/recovery profiles of rocuronium-induced neuromuscular block, supporting its safety in combined anesthesia protocols .
  • Design implications :
  • Monitor pharmacokinetic interactions in studies combining this compound with muscle relaxants.
  • Use quantitative neuromuscular monitoring (e.g., train-of-four ratios) to objectively assess block duration .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous cohorts?

  • Adaptive trial designs : Adjust dosing based on interim analyses to identify therapeutic windows .
  • Multivariate regression : Control for covariates like surgical type, anesthesia method, and baseline pain thresholds .
  • Power calculations : Ensure adequate sample size to detect clinically meaningful differences (e.g., ≥30% reduction in opioid use) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Nefopam
Reactant of Route 2
(-)-Nefopam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.